molecular formula C10H12BrNO2S B6186620 4-(5-bromopyridin-2-yl)-1lambda6-thiane-1,1-dione CAS No. 2648945-68-8

4-(5-bromopyridin-2-yl)-1lambda6-thiane-1,1-dione

Cat. No.: B6186620
CAS No.: 2648945-68-8
M. Wt: 290.18 g/mol
InChI Key: BCXLAOPQXOWYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromopyridin-2-yl)-1lambda6-thiane-1,1-dione is an organic compound that features a brominated pyridine ring attached to a thiane-1,1-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromopyridin-2-yl)-1lambda6-thiane-1,1-dione typically involves the following steps:

  • Bromination of Pyridine: : The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

  • Formation of Thiane-1,1-dione: : The thiane-1,1-dione moiety can be synthesized through the oxidation of thiane using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Coupling Reaction: : The brominated pyridine is then coupled with the thiane-1,1-dione under suitable conditions, often involving a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale bromination and coupling reactions, optimized for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiane moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas (H2)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), various nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dehalogenated products

    Substitution: Functionalized pyridine derivatives

Scientific Research Applications

Chemistry

In organic synthesis, 4-(5-bromopyridin-2-yl)-1lambda6-thiane-1,1-dione serves as a versatile building block for the construction of more complex molecules. Its brominated pyridine ring is particularly useful for cross-coupling reactions, such as Suzuki or Heck reactions, facilitating the formation of carbon-carbon bonds.

Biology

The compound’s structural features make it a candidate for biological studies, particularly in the development of enzyme inhibitors or receptor modulators. Its ability to interact with biological macromolecules can be exploited in drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique electronic and structural properties.

Mechanism of Action

The mechanism by which 4-(5-bromopyridin-2-yl)-1lambda6-thiane-1,1-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The bromine atom and the thiane-1,1-dione moiety can participate in various chemical interactions, influencing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Bromopyridin-2-yl)morpholine: Similar in structure but contains a morpholine ring instead of a thiane-1,1-dione moiety.

    5-Bromopyridine-2-thiol: Features a thiol group instead of the thiane-1,1-dione.

    4-(5-Bromopyridin-2-yl)benzonitrile: Contains a benzonitrile group instead of the thiane-1,1-dione.

Uniqueness

4-(5-Bromopyridin-2-yl)-1lambda6-thiane-1,1-dione is unique due to the presence of both a brominated pyridine ring and a thiane-1,1-dione moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better exploit its potential in diverse scientific and industrial fields.

Properties

CAS No.

2648945-68-8

Molecular Formula

C10H12BrNO2S

Molecular Weight

290.18 g/mol

IUPAC Name

4-(5-bromopyridin-2-yl)thiane 1,1-dioxide

InChI

InChI=1S/C10H12BrNO2S/c11-9-1-2-10(12-7-9)8-3-5-15(13,14)6-4-8/h1-2,7-8H,3-6H2

InChI Key

BCXLAOPQXOWYMS-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1C2=NC=C(C=C2)Br

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.